5,6-Dimethylisoindolin-1-one
Overview
Description
5,6-Dimethylisoindolin-1-one is a heterocyclic organic compound that belongs to the isoindolinone family This compound is characterized by a fused ring system consisting of a benzene ring and a lactam ring The presence of two methyl groups at the 5 and 6 positions of the isoindolinone core structure distinguishes it from other isoindolinone derivatives
Mechanism of Action
Target of Action
The primary target of 5,6-Dimethylisoindolin-1-one is phosphoinositide 3-kinase γ (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
This compound interacts with PI3Kγ, inhibiting its activity . This inhibition disrupts the normal functioning of PI3Kγ, leading to changes in cellular processes that depend on this enzyme .
Biochemical Pathways
The inhibition of PI3Kγ affects the PI3K/AKT/mTOR pathway . This pathway is integral to cellular quiescence, proliferation, cancer, and longevity . By inhibiting PI3Kγ, this compound can suppress tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) through the activation of the AKT/mTOR pathway .
Result of Action
The inhibition of PI3Kγ by this compound can lead to a decrease in the proliferation of cancer cells . This makes it a potential candidate for anti-cancer action and could serve as an effective inhibitor of PI3Kγ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzaldehyde with an amine, followed by cyclization to form the isoindolinone ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes starting from readily available raw materials. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the lactam ring into an amine group, leading to the formation of isoindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different chemical and physical properties based on the nature of the substituents introduced.
Scientific Research Applications
5,6-Dimethylisoindolin-1-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and dyes, due to its stable ring structure and functional versatility.
Biological Studies: The compound serves as a model system for studying the biological activity of isoindolinone derivatives, including their interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the methyl groups at the 5 and 6 positions.
5-Methylisoindolin-1-one: A derivative with a single methyl group at the 5 position.
6-Methylisoindolin-1-one: A derivative with a single methyl group at the 6 position.
Uniqueness
5,6-Dimethylisoindolin-1-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, potentially enhancing its stability and interaction with molecular targets compared to its mono-methylated or non-methylated counterparts.
Properties
IUPAC Name |
5,6-dimethyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-8-5-11-10(12)9(8)4-7(6)2/h3-4H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCRPFNBLVDALE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554127 | |
Record name | 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110568-65-5 | |
Record name | 2,3-Dihydro-5,6-dimethyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110568-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30554127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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